![molecular formula C15H12F3NO2 B5565806 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

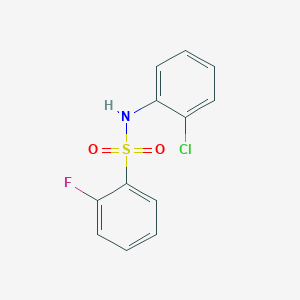

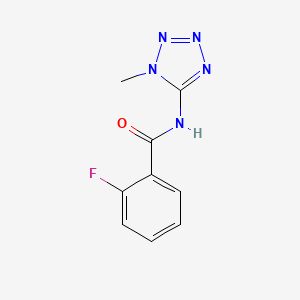

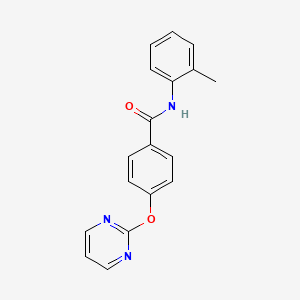

“2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” can be represented by the SMILES stringFC(F)(F)C1=C(OC)C(CN)=CC=C1 . The molecular weight of this compound is 205.18 . Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, are characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Mild Steel

A study by Mishra et al. (2018) explored the role of N-Phenyl-benzamide derivatives in the inhibition of mild steel corrosion. One derivative, N-(4-methoxyphenyl)benzamide, demonstrated an enhanced efficiency in inhibiting corrosion. The study combined experimental and computational methods to establish the efficiency of these compounds as interface corrosion inhibitors (Mishra et al., 2018).

Supramolecular Packing Motifs

Lightfoot et al. (1999) discussed the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide. The study described a novel conjunction of organizational motifs in the molecular structure, which could suggest new modes of organization for some columnar liquid crystals (Lightfoot et al., 1999).

Molecular Structural Analysis

Demir et al. (2015) analyzed the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research provided insights into the molecular geometry, electronic properties, and antioxidant properties of this compound (Demir et al., 2015).

Antimicrobial Properties

A study by Priya et al. (2006) focused on synthesizing benzamide derivatives with antimicrobial properties. One of the compounds, 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, showed significant antibacterial and antifungal activities. This study highlighted the potential of benzamide derivatives in microbial inhibition (Priya et al., 2006).

Synthesis of Piperidines

Calvez et al. (1998) reported on the synthesis of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, which led to the formation of various piperidine compounds. This process highlights the significance of benzamide derivatives in synthetic organic chemistry (Calvez et al., 1998).

Zukünftige Richtungen

The demand for trifluoromethylpyridine (TFMP) derivatives, which “2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” could be a part of, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions in the study and application of such compounds are likely to continue expanding.

Wirkmechanismus

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (18913), density (1335±006 g/cm3), melting point (160-164 °C), boiling point (2473±400 °C), and water solubility (13g/L) can provide some insights into its potential bioavailability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)14(20)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKDRYRIBEUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)